N-(Cyclopentyloxycarbonyloxy)succinimide

Solid-Phase Peptide Synthesis Aspartimide Prevention Protecting Group Chemistry

In peptide synthesis, base-catalyzed aspartimide formation during Fmoc deprotection compromises yield and purity. N-(Cyclopentyloxycarbonyloxy)succinimide (CP-OSu) installs the cyclopentyloxycarbonyl (Cpc) group, which is stable to both acidic (Boc) and basic (Fmoc) cleavage conditions-enabling true orthogonal protection for Asp residues in problematic Asp-Gly/Leu sequences. ● Reduces aspartimide side reactions compared to benzyl ester protection, improving crude peptide purity. ● Crystalline solid (mp 78.0-82.0 °C) enables precise weighing; safer handling than liquid chloroformates. ● Validated at pilot-plant scale for HCV protease inhibitor intermediate (BILN 2061). Supplied ≥98% purity (HPLC), stored refrigerated (2-8 °C) under inert gas. Milligrams to kilograms in stock; next-day dispatch for R&D through GMP manufacturing.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
CAS No. 128595-07-3
Cat. No. B145441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopentyloxycarbonyloxy)succinimide
CAS128595-07-3
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C10H13NO5/c12-8-5-6-9(13)11(8)16-10(14)15-7-3-1-2-4-7/h7H,1-6H2
InChIKeyMKHDXOXWZKDUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopentyloxycarbonyloxy)succinimide (CAS 128595-07-3): A Specialized Cyclopentyl Carbonate Reagent for Demanding Peptide Synthesis and Selective Protection


N-(Cyclopentyloxycarbonyloxy)succinimide (CAS 128595-07-3, C10H13NO5, MW 227.21), also referred to as CP-OSu or cyclopentyl succinimidyl carbonate, is a white to almost white crystalline solid . This compound is an activated carbonate ester that functions as a coupling reagent and an efficient protecting group introduction agent, primarily for the installation of the cyclopentyloxycarbonyl (Cpc) group onto amines and alcohols . Its core utility is rooted in peptide synthesis, where it enables controlled amide bond formation and orthogonal protection strategies. The compound is commercially available from multiple suppliers in high purity (typically >98%) and is stored at refrigerated temperatures (2-8°C) under an inert atmosphere to maintain stability .

Why N-(Cyclopentyloxycarbonyloxy)succinimide Cannot Be Substituted by Common Alternatives Like Boc-OSu or Fmoc-OSu in Critical Applications


Direct substitution of N-(Cyclopentyloxycarbonyloxy)succinimide with other activated carbonate reagents like Boc-OSu (CAS 13139-12-3) or Fmoc-OSu (CAS 82911-69-1) is not scientifically valid and often leads to experimental failure. The fundamental reason lies in the distinct physicochemical properties and resulting orthogonal behavior of the installed Cpc protecting group compared to Boc, Fmoc, or Cbz groups. While Boc-OSu introduces a group cleaved by strong acid (e.g., TFA) and Fmoc-OSu introduces a group cleaved by base (e.g., piperidine), the Cpc group derived from this compound provides a unique profile of stability to these common deprotection conditions, enabling selective and sequential deprotection strategies in complex syntheses [1]. Furthermore, the specific steric and electronic effects of the cyclopentyl ring, as opposed to a tert-butyl (Boc) or fluorenylmethyl (Fmoc) group, directly impact critical parameters such as resistance to base-catalyzed side reactions like succinimide formation in aspartyl peptides [2].

Quantitative Evidence Guide: Why CP-OSu Outperforms Standard Carbonates in Key Metrics


Significant Reduction in Base-Catalyzed Succinimide Side-Reaction Compared to Benzyl Ester

A fundamental study in solid-phase peptide synthesis demonstrated that the cyclopentyl ester (introduced by CP-OSu) is significantly less prone to base-catalyzed succinimide formation than the commonly used benzyl ester. This side reaction is a major source of impurity and yield loss in the synthesis of peptides containing aspartic acid residues, particularly in problematic Asp-Gly sequences [1].

Solid-Phase Peptide Synthesis Aspartimide Prevention Protecting Group Chemistry

Enabling Orthogonal Deprotection Strategies Incompatible with Fmoc or Boc Chemistry

The cyclopentyloxycarbonyl (Cpc) group, installed by CP-OSu, exhibits a distinct orthogonal stability profile. It offers stability under both acidic and basic conditions that would cleave Boc and Fmoc groups, respectively, while being selectively removed under mild hydrogenolysis [1][2]. This creates a third, independent dimension of protection orthogonal to both Boc (acid-labile) and Fmoc (base-labile) strategies.

Orthogonal Protection Multistep Synthesis Peptide Chemistry

Industrial-Scale Validation as a Key Intermediate for an HCV Protease Inhibitor

The practical utility and scalability of the Cpc group, introduced by CP-OSu, are validated by its role as a key intermediate in the pilot-plant scale synthesis of BILN 2061, an HCV NS3 protease inhibitor. A robust process was developed and implemented to produce the required (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid on a multi-kilogram scale [1].

Process Chemistry Pharmaceutical Synthesis HCV Inhibitors

Superior Handling and Reproducibility Compared to Cyclopentyl Chloroformate

For introducing the Cpc group, a common alternative is the direct use of cyclopentyl chloroformate. However, N-(Cyclopentyloxycarbonyloxy)succinimide offers a significant practical advantage. As a crystalline solid with a defined melting point (78.0-82.0 °C), it is easier to weigh accurately and handle reproducibly compared to the liquid and more reactive/hazardous chloroformate . This translates directly to more consistent reaction outcomes and a safer laboratory environment.

Reagent Selection Cpc Group Introduction Safety and Stability

Procurement-Grade Purity and Consistent Physical Properties Across Multiple Vendors

Procurement decisions are often driven by the availability of high-purity, well-characterized material from multiple reputable sources. CP-OSu is consistently offered by leading chemical suppliers with a standard minimum purity of 98.0% (GC) and a narrow, consistent melting point range of 78.0 to 82.0 °C . This level of specification ensures batch-to-batch consistency, which is essential for reproducible research and process development.

Chemical Procurement Quality Control Reproducibility

High-Value Applications for N-(Cyclopentyloxycarbonyloxy)succinimide Based on Evidence


Synthesis of Complex Peptides Containing Aspartimide-Prone Sequences

The evidence directly supports the use of CP-OSu for synthesizing peptides where base-catalyzed succinimide formation is a critical concern. By using cyclopentyl ester protection for aspartic acid residues, the rate of this deleterious side reaction is significantly reduced compared to benzyl ester protection [1]. This is especially beneficial for sequences containing Asp-Gly or Asp-Leu, leading to higher yields and easier purification of the target peptide.

Multi-Component Synthesis Requiring Truly Orthogonal Protecting Group Strategies

CP-OSu is essential for any synthetic pathway requiring a protecting group that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) moieties. The Cpc group's stability to acids and bases, coupled with its selective removal via mild hydrogenolysis, makes it a crucial tool for the sequential deprotection of complex molecules [1][2]. This is a core requirement in advanced peptide and oligonucleotide synthesis.

Large-Scale Pharmaceutical Process Development for Peptidomimetic Drugs

For process chemists developing scalable routes to peptide-based drug candidates, the data validate the choice of CP-OSu. The successful pilot-plant production of a key Cpc-protected intermediate for the HCV inhibitor BILN 2061 demonstrates that this reagent and the resulting protecting group are compatible with industrial-scale manufacturing [1]. This provides a level of confidence for procurement in a pharmaceutical process R&D setting.

Laboratory Workflows Prioritizing Safety and Reproducible Dispensing

In a research lab setting, the decision to use CP-OSu over its liquid chloroformate counterpart is justified by its physical state. The crystalline solid nature of CP-OSu with a well-defined melting point (78.0-82.0 °C) allows for accurate and safe weighing on a standard analytical balance, leading to more reproducible stoichiometry in small-scale reactions and a lower risk of accidental spills or exposure [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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